molecular formula C10H13Cl2NO B2926812 Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride CAS No. 43002-66-0

Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride

Cat. No. B2926812
Key on ui cas rn: 43002-66-0
M. Wt: 234.12
InChI Key: DHFFEGOTKUGIKC-UHFFFAOYSA-N
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Patent
US03987158

Procedure details

Dry hydrogen chloride was passed into a mixture of 4-chlorophenylacetonitrile (50.5 g.) and dry ethanol (16.1 g., 20.1 ml.) until a weight increase of 14.6 g. was obtained. The mixture was allowed to stand at room temperature for 3 days; the resulting crystalline mass was broken up, digested thoroughly with dry ether, filtered, and dried in vacuo to give ethyl 4-chlorophenylacetimidate hydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50.5 g
Type
reactant
Reaction Step One
Quantity
20.1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]#[N:11])=[CH:5][CH:4]=1.[CH2:12]([OH:14])[CH3:13]>CCOCC>[ClH:2].[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10](=[NH:11])[O:14][CH2:12][CH3:13])=[CH:5][CH:4]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
50.5 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CC#N
Name
Quantity
20.1 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
increase of 14.6 g
CUSTOM
Type
CUSTOM
Details
was obtained
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
Cl.ClC1=CC=C(C=C1)CC(OCC)=N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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